molecular formula C19H17NO2 B1205083 Naproanilide CAS No. 52570-16-8

Naproanilide

Cat. No.: B1205083
CAS No.: 52570-16-8
M. Wt: 291.3 g/mol
InChI Key: LVKTWOXHRYGDMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naproanilide is a selective herbicide used for the control of weeds in rice paddy fields . Its primary targets are broad-leaved weeds and annual and perennial Cyperaceous weeds . The compound itself has no herbicidal activity, but its major metabolite, 2-(2-naphthoxy)propionic acid, does .

Mode of Action

This compound works by stimulating RNA synthesis . It is a chiral molecule, and the technical material is an isomeric mixture of the S- and R-isomeric forms . The R-form exhibits the strongest herbicidal activity and is around 8 times more effective than the S-form .

Biochemical Pathways

The metabolic fate of this compound was studied using a 14C-labelled compound in a rice paddy model ecosystem . Seven metabolites were identified, including 2-(2-naphthoxy)propionic acid, methyl-2-(2-naphthoxy)propionate, 2-naphthol, 2,3-naphthalenediol, 2,6-naphthalenediol, 2,7-naphthalenediol, and 2-hydroxy-l,4-naphthoquinone .

Pharmacokinetics

It is known that this compound is rapidly degraded in flooded soil under both oxidative (aerobic) and reductive (anaerobic) conditions .

Result of Action

The result of this compound’s action is the suppression or killing of susceptible plants such as smallflower umbrellaplant (Cyperus diformis L.) and Japanese ribbon wapato (Sagittaria pygmea Miq.) . The herbicidal efficiency of this compound generally decreases as the growth stages of susceptible weeds advance .

Action Environment

This compound is used in rice paddy fields, and its effectiveness can be influenced by environmental factors such as temperature, soil types, or horizontal movement of irrigated water . Photodegradation is the main degradation pathway in paddy fields .

Biochemical Analysis

Biochemical Properties

Naproanilide plays a significant role in biochemical reactions, particularly in the inhibition of RNA synthesis in susceptible plants. It interacts with enzymes such as RNA polymerase, leading to the suppression of RNA synthesis in plants like smallflower umbrellaplant (Cyperus difformis) and Japanese ribbon wapato (Sagittaria pygmaea). The interaction between this compound and RNA polymerase is crucial for its herbicidal activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In susceptible plants, it inhibits cell growth and RNA synthesis, leading to stunted growth or death. This compound influences cell signaling pathways by interfering with the normal function of RNA polymerase, which in turn affects gene expression and cellular metabolism. In tolerant plants like rice (Oryza sativa), this compound has minimal impact on RNA synthesis, allowing these plants to survive .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to RNA polymerase, inhibiting the enzyme’s activity and thus preventing RNA synthesis. This inhibition disrupts the normal transcription process, leading to a decrease in RNA levels and subsequent suppression of protein synthesis. The herbicidal activity of this compound is primarily due to its ability to inhibit RNA polymerase in susceptible plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it rapidly inhibits RNA synthesis in susceptible plants, leading to visible signs of growth suppression within a few days. Over time, the compound may degrade or be metabolized, reducing its herbicidal activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in susceptible plants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant inhibition of RNA synthesis and subsequent cellular effects. Toxic or adverse effects have been observed at high doses, including potential toxicity to non-target organisms .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to 1-(2-naphthoxy) propionic acid and its glucoside. These metabolic transformations are crucial for the detoxification of this compound in tolerant plants like rice. Enzymes such as hydrolases and glucosyltransferases play a role in these metabolic pathways, affecting the overall herbicidal activity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to different parts of the plant, where it exerts its herbicidal effects. Transporters and binding proteins may facilitate the movement of this compound within the plant, influencing its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with RNA polymerase and other biomolecules. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its activity and function. The precise localization of this compound within the cell is crucial for its herbicidal activity .

Preparation Methods

Naproanilide can be synthesized through a series of chemical reactions. One common synthetic route involves the reaction of 2-naphthol with propionic acid to form 2-(2-naphthoxy)propionic acid. This intermediate is then reacted with aniline in the presence of a dehydrating agent to yield this compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

Naproanilide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naproanilide has several scientific research applications, including:

Comparison with Similar Compounds

Naproanilide is unique among herbicides due to its specific mode of action and its effectiveness against a wide range of broad-leaved and cyperaceous weeds. Similar compounds include:

Compared to these compounds, this compound’s major metabolite, 2-(2-naphthoxy)propionic acid, provides a distinct mechanism of action and higher selectivity for certain weed species .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14(19(21)20-17-9-3-2-4-10-17)22-18-12-11-15-7-5-6-8-16(15)13-18/h2-14H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKTWOXHRYGDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058118
Record name Naproanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52570-16-8
Record name Naproanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52570-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-(2-naphthalenyloxy)-N-phenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does naproanilide exert its herbicidal activity?

A1: this compound itself has limited herbicidal activity. Its effectiveness stems from its conversion into 2-(2-naphthoxy)propionic acid (NOP) within plants. This metabolic process is crucial for its herbicidal action. [, , , , ]

Q2: What is the role of 2-(2-naphthoxy)propionic acid (NOP) in this compound's mechanism of action?

A2: NOP, a metabolite of this compound, is the primary herbicidal agent. While the precise mechanism remains unclear, research suggests NOP might disrupt RNA synthesis in susceptible plants. This disruption leads to abnormal growth patterns and eventually inhibits plant growth. [, , , , ]

Q3: Does this compound impact all plant species equally?

A3: No, this compound exhibits selective herbicidal activity. It effectively controls broadleaf and cyperaceous weeds in rice paddies while showing tolerance in rice plants. [, , , , ]

Q4: How does this compound's selectivity between rice and weeds work?

A4: Research indicates that the selectivity may arise from differences in: * Absorption rates: Rice plants absorb this compound at a slower rate than susceptible weeds. [, , ]* Translocation: Rice plants translocate less this compound to shoots compared to susceptible species. [, , ]* Metabolic pathways: Rice plants rapidly convert this compound into non-phytotoxic metabolites, while susceptible plants accumulate higher levels of the active form, NOP. [, , , ]

Q5: How does this compound affect tuber formation in perennial weeds?

A5: Studies on Cyperus serotinus reveal that this compound, and specifically its metabolites 2-(2-naphthoxy) propionic acid (M-1) and methyl 2-(2-naphthoxy) propionate (M-2), effectively inhibit tuber initiation. This inhibition might be linked to this compound's effect on RNA synthesis within the rhizome, the plant part responsible for tuber development. [, , , ]

Q6: Does the formulation of this compound influence its herbicidal efficacy?

A6: Yes, the formulation significantly impacts this compound's efficacy. Research highlights that formulations incorporating floating carriers improve this compound's release into paddy water, leading to enhanced dispersion and more effective weed control. [, , , ]

Q7: How do environmental factors affect this compound's effectiveness?

A7: Environmental factors play a crucial role in this compound's performance. Studies reveal that:* Water temperature: Warmer water temperatures enhance this compound's release from granules, contributing to greater efficacy. [, ]* Water conductivity: Higher water conductivity reduces this compound's release from granules, potentially lowering its effectiveness. []* Sunlight: this compound undergoes photodegradation under sunlight, impacting its persistence in the environment. [, , ]

Q8: How does this compound break down in the environment?

A8: this compound is primarily degraded through two main pathways:

  • Photodegradation: Sunlight breaks down this compound in water. [, , ]
  • Microbial Degradation: Soil microorganisms can degrade this compound and its metabolite NOP. []

Q9: What are the identified degradation products of this compound?

A9: Studies have identified several degradation products of this compound, including:* 2-(2-naphthoxy)propionic acid (NOP) [, ]* methyl 2-(2-naphthoxy) propionate (NOPM) []* 2-naphthol [, ]* naphthalenediols [, ]* 2-hydroxy-1, 4-naphthoquinone [, ]

Q10: Does this compound pose significant risks to the environment?

A10: Research in a rice paddy model ecosystem indicated that this compound exhibits low bioaccumulation potential and relatively rapid degradation, suggesting a lower environmental risk compared to some organochlorine insecticides. []

Q11: How is this compound detected and quantified in various matrices?

A11: Several analytical techniques are employed to detect and quantify this compound and its metabolites, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with fluorescence detection, offers high sensitivity and selectivity for analyzing this compound residues in various matrices. [, ]
  • Thin-Layer Chromatography (TLC): TLC, combined with spectrophotometric analysis, provides a valuable tool for separating and quantifying this compound and its metabolites. []
  • Gas Chromatography (GC): GC, equipped with electron capture detectors (ECD), offers a sensitive method for analyzing this compound residues. []

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